Dual Pharmacophoric Architecture: Combined Aminomethyl and 3-Iodophenyl Motifs Enable Multi-Target Engagement Unavailable to Mono-Substituted Analogs
The target compound uniquely merges two independently validated pharmacophoric elements within a single molecule. The 5-aminomethylthiophene-2-sulfonamide core (CAS 408352-66-9) is documented as a potent carbonic anhydrase inhibitor , while the N-(3-iodophenyl)thiophene-2-sulfonamide fragment (CAS 565180-58-7) independently inhibits carbonic anhydrase isoenzymes through binding outside the catalytic active site [1]. In a class-level SAR context, substituted thiophene derivatives bearing sulfonamide functionality achieve Ki values of 447.28–1004.65 nM against hCA-I and 309.44–935.93 nM against hCA-II, with the most potent analogs also demonstrating sub-nanomolar to low-nanomolar AChE inhibition (Ki range 0.28–4.01 nM) [2]. Neither the aminomethyl-only nor the iodo-only mono-substituted congener can access this dual inhibitory profile, as each lacks the complementary binding determinant. The convergent architecture of the target compound provides a single chemical entity capable of interrogating both CA and cholinergic target space simultaneously.
| Evidence Dimension | Multi-target inhibitory potential conferred by dual functionalization |
|---|---|
| Target Compound Data | Contains both 5-aminomethyl (CA pharmacophore) and N-(3-iodophenyl) (CA allosteric modulator) moieties; predicted to engage both hCA isoenzymes and AChE based on class SAR |
| Comparator Or Baseline | 5-(Aminomethyl)thiophene-2-sulfonamide (CAS 408352-66-9): CA inhibition only, no iodoaryl anchor; N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7): CA inhibition only, no aminomethyl handle |
| Quantified Difference | Class benchmark: Substituted thiophene sulfonamides achieve hCA-I Ki 447–1005 nM, hCA-II Ki 309–936 nM, AChE Ki 0.28–4.01 nM [2]; mono-substituted analogs intercept only a subset of this target space |
| Conditions | Class-level SAR derived from in vitro enzymatic inhibition assays using purified human erythrocyte hCA-I/hCA-II (hydratase activity) and electric eel AChE (Ellman assay) |
Why This Matters
Procurement of the dual-functionalized compound eliminates the need to purchase, characterize, and co-formulate two separate mono-functionalized analogs, reducing experimental complexity and batch-to-batch variability in multi-target screening campaigns.
- [1] Alım Z, et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. Pharmacol Rep. 2020;72(6):1738-1748. View Source
- [2] Çetin A, Türkan F, Taslimi P, Gulçin İ. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. J Biochem Mol Toxicol. 2019;33(3):e22261. View Source
